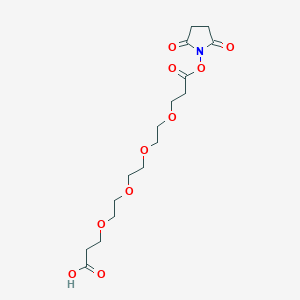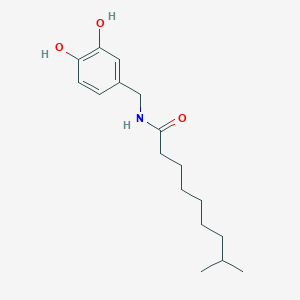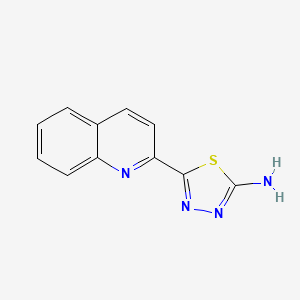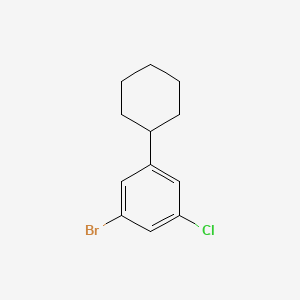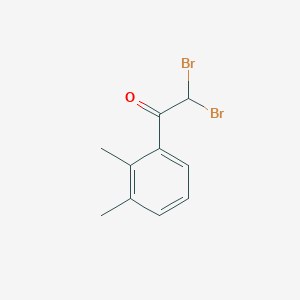
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 2,3-dimethylphenyl group attached to the ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone typically involves the bromination of 1-(2,3-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination. The general reaction can be represented as follows:
[ \text{C10H12O} + 2 \text{Br2} \rightarrow \text{C10H10Br2O} + 2 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-(2,3-dimethylphenyl)ethanone using reducing agents such as zinc (Zn) in acetic acid or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1-(2,3-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is used to study the effects of brominated ethanones on biological systems. It can be used to investigate enzyme inhibition, protein interactions, and cellular responses to brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may contribute to the design of molecules with enhanced biological activity and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular membranes, affecting membrane integrity and function.
Comparación Con Compuestos Similares
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 1-(2,3-Dimethylphenyl)ethanone
Comparison:
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
- 2,2-Dibromo-1-(4-bromophenyl)ethanone: The presence of an additional bromine atom on the phenyl ring can enhance its reactivity and potential applications in bromination reactions.
- 1-(2,3-Dimethylphenyl)ethanone: Lacks the bromine atoms, making it less reactive in substitution and reduction reactions compared to 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone.
Propiedades
Fórmula molecular |
C10H10Br2O |
|---|---|
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-4-3-5-8(7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
Clave InChI |
MMNMHNHFIKMSIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
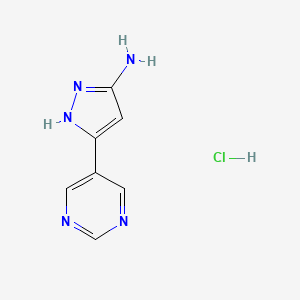
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
